BenchChemオンラインストアへようこそ!

PSB 0777 ammonium

Adenosine Receptor Pharmacology GPCR Binding Assays Receptor Selectivity

PSB 0777 ammonium is a non-absorbable, gut-restricted A2A agonist designed with a polar sulfonate moiety to prevent systemic exposure. Unlike NECA or CGS 21680, it confines A2A activation to intestinal mucosa, eliminating confounding cardiovascular effects. Ideal for colitis models and isolated tissue studies. Verify ≥98% purity (HPLC) and request bulk pricing.

Molecular Formula C18H24N6O7S2
Molecular Weight 500.6 g/mol
Cat. No. B11927286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB 0777 ammonium
Molecular FormulaC18H24N6O7S2
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14-,17-;/m1./s1
InChIKeyAYQGFWKUGKSGCZ-TZNCIMHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSB 0777 Ammonium: Polar Adenosine A2A Receptor Agonist for Localized GI Research


PSB 0777 ammonium is a potent, selective adenosine A2A receptor (A2AAR) full agonist [1]. Its molecular design features a polar sulfonate moiety engineered to restrict systemic absorption, resulting in poor oral bioavailability and limited brain penetration [1]. This compound is a nucleoside derivative, specifically 4-(2-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-2-ylthio}ethyl)benzenesulfonic acid ammonium salt, with a molecular weight of 500.55 g/mol and a purity typically ≥97% (HPLC) . Its physicochemical properties (pKa ≈ -2.35, logD ≈ -2.07) underlie its utility as a non-absorbable pharmacological tool for local activation of A2AAR in the gastrointestinal tract [1].

Why PSB 0777 Ammonium Cannot Be Replaced by Other A2A Agonists


Generic substitution with conventional A2A agonists like NECA, CGS 21680, or Regadenoson fails to replicate PSB 0777's intended research utility due to fundamental differences in systemic absorption and tissue distribution. Most A2A agonists readily enter the systemic circulation and cross the blood-brain barrier, eliciting confounding central and cardiovascular effects (e.g., hypotension, bradycardia) that obscure interpretation in gastrointestinal-focused studies [1]. PSB 0777 ammonium was specifically designed with a polar sulfonate group to prevent peroral absorption, confining its action to the intestinal mucosa and enabling local A2AAR activation without systemic off-target liabilities [1]. This pharmacokinetic distinction is critical for experiments where systemic exposure must be minimized or excluded.

PSB 0777 Ammonium: Head-to-Head Binding, Functional, and PK Differentiation Data


A2A Receptor Binding Affinity and Selectivity Profile vs. NECA and CGS 21680

PSB 0777 ammonium binds to rat A2A receptors with a Ki of 44.4 nM and human A2A receptors with a Ki of 360 nM [1]. It exhibits >225-fold selectivity for A2A over other adenosine receptor subtypes (A1, A2B, A3), with Ki values ≥10,000 nM for rat A1, human A2B, and human A3 [1]. In comparison, the non-selective agonist NECA has Ki values of 14 nM (A1), 20 nM (A2A), and 6.2 nM (A3), while the selective agonist CGS 21680 has Ki values of 290 nM (A1), 27 nM (A2A), and 67 nM (A3) [2]. PSB 0777 ammonium provides a substantially higher selectivity window (>225-fold) compared to NECA (approximately 1.4-fold for A2A vs. A1) and CGS 21680 (approximately 11-fold for A2A vs. A1), reducing off-target activation in complex biological systems [1][2].

Adenosine Receptor Pharmacology GPCR Binding Assays Receptor Selectivity

Functional Potency (cAMP EC50) in CHO Cells Expressing Human A2AAR vs. NECA

In CHO cells stably expressing the human A2AAR, PSB 0777 ammonium acts as a full agonist with an EC50 of 117 nM in cAMP accumulation assays [1]. Under identical conditions, the reference agonist NECA exhibited an EC50 of 17.6 nM, indicating that PSB 0777 ammonium is approximately 6.6-fold less potent than NECA at the human A2A receptor [1]. Despite this lower potency, PSB 0777 ammonium achieved comparable maximal efficacy, confirming its classification as a full agonist rather than a partial agonist [1].

cAMP Accumulation GPCR Functional Assays Agonist Efficacy

Ex Vivo Functional Restoration of Impaired Acetylcholine-Induced Contractions in Inflamed Intestinal Tissue

PSB 0777 ammonium (0.1–10 μM) concentration-dependently increased acetylcholine (ACh, 1 mM)-induced contractions in untreated rat ileum/jejunum preparations, with a statistically significant increase of 17.5 ± 5.7% at 10 μM relative to control (P < 0.05) [1]. In TNBS-inflamed tissue, where ACh contractions were reduced to 41.6 ± 3.7% of control, PSB 0777 ammonium restored contractions to 62.7 ± 3.8% at 1 μM and 78.9 ± 3.5% at 10 μM (n = 9) [1]. This functional recovery was blocked by the A2A antagonist CSC, confirming mechanism specificity [1].

Inflammatory Bowel Disease Models Ex Vivo Tissue Pharmacology Gastrointestinal Motility

Oral Bioavailability and Systemic Exposure Profile vs. Systemically Absorbed A2A Agonists

PSB 0777 ammonium is not systemically absorbed following oral administration [1]. In rats dosed orally at 0.4 mg/kg/day, plasma concentrations were below 5 nM at 30 minutes and undetectable at 60 minutes post-dose . In contrast, A2A agonists like Regadenoson and CGS 21680 are well-absorbed systemically; Regadenoson is administered intravenously for cardiac stress testing and has been shown to transiently open the blood-brain barrier, while CGS 21680 produces dose-dependent hypotension in vivo due to systemic vasodilation [2][3]. PSB 0777 ammonium's poor oral bioavailability is an intentional design feature that confines its action to the intestinal lumen, eliminating confounding systemic and central nervous system effects [1].

Pharmacokinetics Oral Absorption Local GI Drug Delivery

Biased Agonism Profile at A2AAR: Distinct G-Protein vs. β-Arrestin Signaling Bias

In a systematic comparison of structurally diverse A2AAR agonists (adenosine, NECA, CGS-21680, PSB-0777, LUF-5834), PSB 0777 ammonium exhibited a distinct biased agonism profile [1]. Using cAMP levels and the endogenous agonist adenosine as references, the main difference in signaling bias was observed with PSB-0777 and LUF-5834 [1]. This indicates that PSB 0777 ammonium stabilizes receptor conformations that differentially engage downstream signaling pathways (cAMP production, β-arrestin recruitment, ERK1/2 phosphorylation) compared to other A2A agonists [1]. The C-terminal domain of the receptor was dispensable for this bias [1].

Biased Agonism Functional Selectivity GPCR Signaling

Synergistic Functional Interaction with A2B Adenosine Receptor Antagonists in Inflamed Tissue

PSB 0777 ammonium (0.1 μM) and the A2B-selective antagonist PSB-603 (1 μM), each at sub-effective concentrations alone, produced a significant synergistic effect when combined in TNBS-inflamed rat ileum/jejunum preparations [1]. The combination increased ACh-induced contractions from the inflamed baseline of 43.6 ± 8.3% to 65.7 ± 3.8% of control (P < 0.05; n = 9) [1]. Neither compound alone at these concentrations produced a statistically significant effect, confirming true synergism rather than additivity [1]. This suggests that dual modulation of A2A and A2B receptors may be more effective than targeting either receptor alone.

Receptor Synergism Combination Pharmacology Inflammatory Bowel Disease

Optimal Research Use Cases for PSB 0777 Ammonium Based on Verified Evidence


Local Treatment Studies in Inflammatory Bowel Disease (IBD) Models

PSB 0777 ammonium is ideally suited for oral or intracolonic administration in rodent models of colitis (e.g., TNBS- or oxazolone-induced) where local A2A receptor activation in the intestinal mucosa is desired without systemic exposure [1]. The compound's poor oral absorption ensures that pharmacological effects are confined to the GI tract, avoiding hypotensive side effects that would confound interpretation [1]. Doses of 0.4 mg/kg/day (oral gavage) have demonstrated significant reduction in inflammatory cell infiltration and improvement in colonic mucosal architecture .

Ex Vivo Tissue Pharmacology in Intestinal Preparations

Researchers investigating A2AAR-mediated modulation of smooth muscle contractility or neurotransmitter release in the gastrointestinal tract can employ PSB 0777 ammonium in isolated ileum/jejunum bath preparations [1]. The compound's full agonist efficacy and high selectivity allow for clean pharmacological dissection of A2A-specific effects on acetylcholine-induced contractions and other functional readouts [1].

Combination Therapy Research with A2B Adenosine Receptor Antagonists

PSB 0777 ammonium exhibits synergistic functional effects when combined with A2B-selective antagonists (e.g., PSB-603) in inflamed tissue [1]. This makes it a valuable tool for preclinical studies exploring dual-target modulation of adenosine receptors in IBD or other inflammatory conditions where both A2A and A2B receptors are implicated [1].

Biased Agonism and GPCR Signaling Studies Requiring Distinct Functional Profiles

PSB 0777 ammonium's distinct biased agonism profile, differentiating it from reference agonists like NECA and CGS-21680, positions it as a unique probe for dissecting G-protein-dependent versus β-arrestin-dependent signaling downstream of A2AAR [2]. This is particularly relevant for researchers investigating functional selectivity and its implications for therapeutic targeting of A2A receptors in inflammatory or neurological diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSB 0777 ammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.